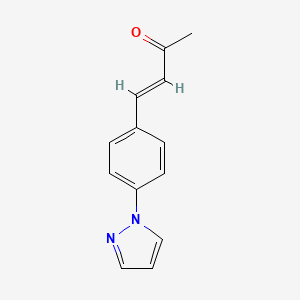
4-(4-(1h-Pyrazol-1-yl)phenyl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one is a heterocyclic compound that features a pyrazole ring attached to a phenyl group, which is further connected to a butenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one typically involves the reaction of 4-bromoacetophenone with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to a Heck coupling reaction with an appropriate alkene to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the butenone moiety to a single bond, yielding a saturated ketone.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole and phenyl moieties. These interactions can modulate biological pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
4-Phenyl-4-(1H-pyrazol-1-yl)butan-2-one: Similar structure but lacks the double bond in the butenone moiety.
3-(4-(1H-Pyrazol-1-yl)phenyl)prop-2-en-1-one: Similar structure but with a different position of the double bond.
Uniqueness
4-(4-(1H-Pyrazol-1-yl)phenyl)but-3-en-2-one is unique due to its specific arrangement of the pyrazole, phenyl, and butenone moieties, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C13H12N2O |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
(E)-4-(4-pyrazol-1-ylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H12N2O/c1-11(16)3-4-12-5-7-13(8-6-12)15-10-2-9-14-15/h2-10H,1H3/b4-3+ |
InChIキー |
LDWBNDRITOGIHL-ONEGZZNKSA-N |
異性体SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)N2C=CC=N2 |
正規SMILES |
CC(=O)C=CC1=CC=C(C=C1)N2C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(4-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13587384.png)
![1,5,6,7,8,9-Hexahydro-2H-5,8-epiminocyclohepta[b]pyridin-2-one](/img/structure/B13587400.png)
![9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane]hydrochloride](/img/structure/B13587401.png)
![2-[(5-Bromopentyl)sulfanyl]phenylacetate](/img/structure/B13587426.png)




